N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
CAS No.: 66404-54-4
Cat. No.: VC21106370
Molecular Formula: C19H22N4O3
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66404-54-4 |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate |
| Standard InChI | InChI=1S/C19H20N4O3/c1-14(12-15-6-4-3-5-7-15)23-13-18(26-22-23)21-19(24)20-16-8-10-17(25-2)11-9-16/h3-11,13-14H,12H2,1-2H3,(H-,20,21,22,24) |
| Standard InChI Key | SURUFYIDFUDIHK-UHFFFAOYSA-N |
| Isomeric SMILES | CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)OC)\[O-] |
| SMILES | CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)OC)[O-] |
| Canonical SMILES | CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)OC)[O-] |
Introduction
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided data, compounds with similar structures often involve:
-
Formation of the oxadiazolium ring: Typically achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
-
Introduction of the phenylpropan-2-yl group: Achieved via alkylation or condensation reactions.
-
Attachment of the carbamimidate group: Often synthesized through reactions involving isocyanates or carbodiimides.
These steps are usually carried out under controlled conditions with appropriate catalysts to ensure high yield and purity.
Analytical Characterization
To confirm the structure and purity of such compounds, the following techniques are typically employed:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information on the hydrogen and carbon environments in the molecule.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
-
X-ray Crystallography: Determines the three-dimensional arrangement of atoms in crystalline samples.
Potential Applications
Given its structure, this compound may have applications in:
-
Pharmaceutical Research:
-
The oxadiazolium ring is a common motif in bioactive molecules, suggesting potential antimicrobial, anti-inflammatory, or anticancer properties.
-
The carbamimidate group could enhance binding affinity to biological targets through hydrogen bonding.
-
-
Material Science:
-
The aromatic groups and heterocyclic core may make it suitable for use in organic electronics or as a ligand in coordination chemistry.
-
Comparative Analysis with Related Compounds
| Feature | N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate | Related Compounds |
|---|---|---|
| Aromaticity | High | Moderate to high |
| Bioactive Potential | Likely due to oxadiazolium and carbamimidate groups | Variable depending on structure |
| Synthetic Complexity | Moderate to high | Varies |
| Analytical Techniques Required | NMR, MS, IR, X-ray | Similar |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume